![molecular formula C11H17Cl2NO B13764681 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride CAS No. 64012-01-7](/img/structure/B13764681.png)
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s unique properties make it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride involves several steps. One common method includes the reaction of 2-chloroethyl methyl ether with secondary diarylphosphines . The reaction conditions typically involve the use of organic or inorganic bases and phase transfer catalysts . Industrial production methods may vary, but they often follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets and pathways. The compound can alkylate DNA, leading to DNA damage and inhibition of DNA synthesis and transcription . This mechanism is similar to other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride can be compared with other similar compounds, such as:
2-chloroethyl methyl ether: Shares a similar structure but differs in its chemical properties and applications.
2-methoxyethyl chloride: Another related compound with distinct uses and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64012-01-7 |
|---|---|
Molekularformel |
C11H17Cl2NO |
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2;/h3-6H,7-9H2,1-2H3;1H |
InChI-Schlüssel |
LBLYFTCYYCQVLG-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](CCCl)CC1=CC=CC=C1OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
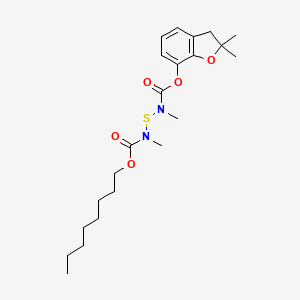
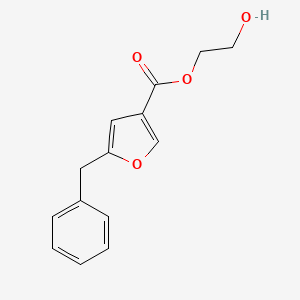
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
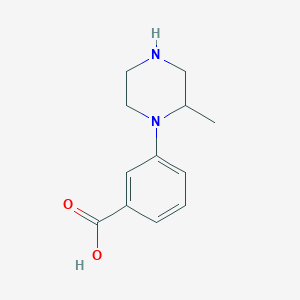
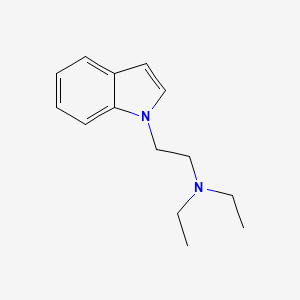

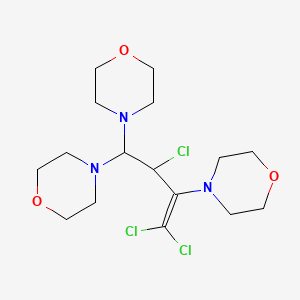
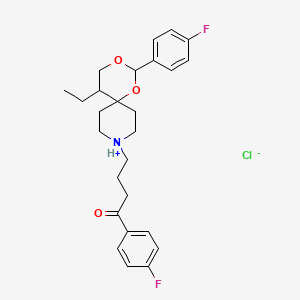
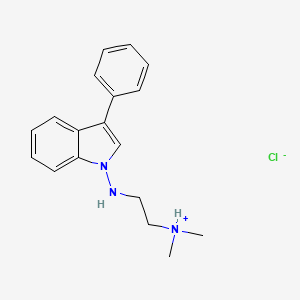
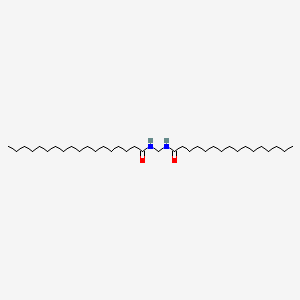
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

